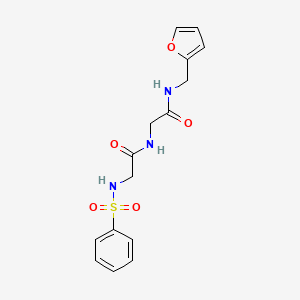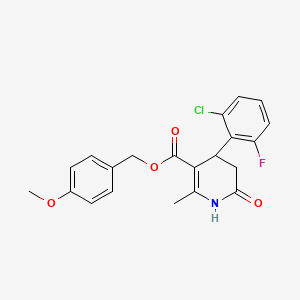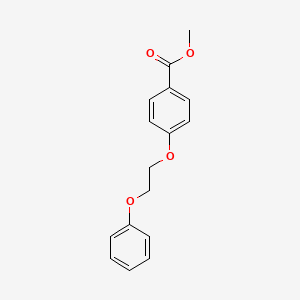![molecular formula C15H22BrNO2 B5061989 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5061989.png)
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol, also known as J147, is a synthetic compound that has shown potential as a treatment for Alzheimer's disease. The compound was first developed by a team of researchers at the Salk Institute for Biological Studies in La Jolla, California. Since its discovery, J147 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential therapeutic applications.
作用机制
The exact mechanism of action of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is not fully understood. However, it is believed that the compound works by targeting multiple pathways involved in the development and progression of Alzheimer's disease. 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to reduce the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
Biochemical and Physiological Effects:
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to have a number of biochemical and physiological effects. In animal studies, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to increase the production of neurotrophic factors and reduce the production of amyloid beta.
实验室实验的优点和局限性
One of the advantages of using 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol in lab experiments is that it has shown promising results in animal studies. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for therapeutic use.
未来方向
There are a number of potential future directions for research on 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, more studies are needed to determine the optimal dosage and administration of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for therapeutic use. Finally, future research could explore the potential of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for the treatment of other neurodegenerative diseases.
合成方法
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is synthesized through a multi-step process that begins with the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with nitromethane to produce a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 4-bromo-2,6-dimethoxyphenol to produce 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol.
科学研究应用
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been the subject of numerous scientific studies, which have explored its potential as a treatment for Alzheimer's disease. In animal studies, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings suggest that 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol may be a promising therapeutic agent for the treatment of Alzheimer's disease.
属性
IUPAC Name |
4-bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-10-4-11(2)8-17(7-10)9-12-5-13(16)6-14(19-3)15(12)18/h5-6,10-11,18H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTBQBLBDYGNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C(=CC(=C2)Br)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5061908.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061923.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B5061924.png)


![4-chloro-3-[(diphenylacetyl)amino]-N-phenylbenzamide](/img/structure/B5061969.png)



![5-chloro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B5061986.png)

![sec-butyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5061991.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062002.png)
![N-(2,6-dimethylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5062012.png)